molecular formula C12H16BrN B1449368 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine CAS No. 1935553-30-2

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine

Cat. No.: B1449368
CAS No.: 1935553-30-2
M. Wt: 254.17 g/mol
InChI Key: VCHPEALRCKKIIX-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated and methylated benzene ring. This compound is notable for its unique combination of functional groups, which include a pyrrolidine ring and a substituted aromatic ring. The presence of a bromine atom and a methyl group on the benzene ring influences the molecule’s electronic properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine typically involves the alkylation of pyrrolidine with a suitable brominated aromatic compound. One common method includes the reaction of pyrrolidine with 5-bromo-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation can yield various N-substituted pyrrolidines, while aromatic substitution can introduce different functional groups onto the benzene ring.

Scientific Research Applications

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine exerts its effects involves interactions with various molecular targets and pathways. The pyrrolidine ring’s nitrogen atom can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring’s substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
  • 5-Bromo-2-methyl-2-pentene
  • 2-Amino-5-bromobenzoate

Uniqueness

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a brominated, methylated aromatic ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-4-5-12(13)8-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHPEALRCKKIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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